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molecular formula C10H6F3N B3090082 8-(Trifluoromethyl)isoquinoline CAS No. 120568-10-7

8-(Trifluoromethyl)isoquinoline

Cat. No. B3090082
M. Wt: 197.16 g/mol
InChI Key: ZZYLIBODFBDRNC-UHFFFAOYSA-N
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Patent
US04062961

Procedure details

Converting 8-trifluoromethylisoquinoline to the hydrochloride, m.p. 213°-216.5° C., then treating by the procedure of Example 9 gives 8-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[N:10][CH:9]=[CH:8]2.Cl>>[F:14][C:2]([F:1])([F:13])[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][NH:10][CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC=C2C=CN=CC12)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treating by the procedure of Example 9

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC=C2CCNCC12)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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